5-Chloro-6-hydroxy-2-propylpyrimidin-4(3h)-one
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Overview
Description
5-Chloro-6-hydroxy-2-propylpyrimidin-4(3h)-one is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. They are key components in many biological molecules, including nucleotides, which are the building blocks of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-hydroxy-2-propylpyrimidin-4(3h)-one typically involves the chlorination of a pyrimidine precursor followed by hydroxylation and alkylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors. The process would be optimized for cost-efficiency, yield, and environmental considerations. Common techniques include batch processing and continuous flow synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions may convert the compound into less oxidized forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could produce a variety of functionalized pyrimidines.
Scientific Research Applications
Chemistry
In chemistry, 5-Chloro-6-hydroxy-2-propylpyrimidin-4(3h)-one can be used as an intermediate in the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Biologically, pyrimidine derivatives are crucial in the study of nucleic acids and their functions. This compound could be used in research related to DNA/RNA synthesis and repair mechanisms.
Medicine
In medicine, pyrimidine derivatives are often explored for their potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry
Industrially, the compound might be used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action for 5-Chloro-6-hydroxy-2-propylpyrimidin-4(3h)-one would depend on its specific application. In a biological context, it might interact with enzymes or nucleic acids, affecting processes like DNA replication or protein synthesis. The molecular targets could include specific proteins or receptors involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: Another pyrimidine derivative used in cancer treatment.
Cytosine: A natural pyrimidine base found in DNA and RNA.
Thymine: Another natural pyrimidine base found in DNA.
Uniqueness
5-Chloro-6-hydroxy-2-propylpyrimidin-4(3h)-one is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness can be leveraged in various scientific and industrial applications.
Properties
CAS No. |
1850-96-0 |
---|---|
Molecular Formula |
C7H9ClN2O2 |
Molecular Weight |
188.61 g/mol |
IUPAC Name |
5-chloro-4-hydroxy-2-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-3-4-9-6(11)5(8)7(12)10-4/h2-3H2,1H3,(H2,9,10,11,12) |
InChI Key |
DRXRBCSWNSYBKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(C(=O)N1)Cl)O |
Origin of Product |
United States |
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